molecular formula C7H18Cl2Si2 B1590511 1,3-Bis(chlorodimethylsilyl)propane CAS No. 2295-06-9

1,3-Bis(chlorodimethylsilyl)propane

Cat. No. B1590511
CAS RN: 2295-06-9
M. Wt: 229.29 g/mol
InChI Key: XJYPEWPGZBASNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(chlorodimethylsilyl)propane is an organic compound with the molecular formula C7H18Cl2Si2 . It is a transparent liquid and belongs to the category of Halosilane .


Synthesis Analysis

The synthesis of 1,3-Bis(chlorodimethylsilyl)propane involves Chlorodimethylsilane (3.8 mL, 34 mmol) and five droplets of Karstedt’s catalyst (1% in toluene) being added to allylchlorodimethylsilane (3.9 mL, 26 mmol) at 60 °C . After the pale yellow mixture was refluxed for 2 h, all volatile compounds were removed in vacuo . The brownish residue was condensed (20 °C, 310-3 mbar) and 1,3-bis (chlorodimethylsilyl)propane was obtained as a colorless liquid . The yield was 5.22 g (88%) .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(chlorodimethylsilyl)propane contains a total of 28 bonds . There are 10 non-H bonds and 4 rotatable bonds .


Physical And Chemical Properties Analysis

1,3-Bis(chlorodimethylsilyl)propane has a boiling point of 94ºC at 19mm pressure . It has a density of 1.024 g/cm³ . The refractive index at 20˚C is 1.4647 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1,3-Bis(chlorodimethylsilyl)propane is used in synthesizing heterocyclic silicon-nitrogen compounds. For example, M. Hong (1981) described its use in preparing six-membered heterocyclic silicon-nitrogen compounds through its reaction with ammonia or methylamine, highlighting the influence of reactant structures on the yields of the ammonolysis products (Hong, 1981).

Molecular Structure and Vibrational Spectra Analysis

Y. Erdoğdu, M. Güllüoǧlu, and S. Yurdakul (2008) conducted a detailed study on the molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane, providing insights into its geometric configuration and vibrational properties through density functional methods (Erdoğdu et al., 2008).

Polymer Chemistry

In polymer chemistry, 1,3-Bis(chlorodimethylsilyl)propane is used as a monomer for creating novel polymers. J. Nishimura et al. (1981) explored its polymerization, examining the structures of the resulting polymers through spectroscopic methods. This research demonstrates its potential in developing new materials with unique properties (Nishimura et al., 1981).

Development of New Ligands

A. M. Schuitema et al. (2001) investigated 1,3-bis(pyrazol-1′-yl)propane and its derivatives, revealing their ability to form uncommon eight-atom chelate rings with metal ions. This research is vital in the field of inorganic chemistry for developing new ligands and understanding their interactions with metal ions (Schuitema et al., 2001).

Creation of Novel Organic Compounds

K. Andrianov et al. (1967) demonstrated the versatility of 1,3-Bis(chlorodimethylsilyl)propane in creating novel silicon-containing heterocyclic rings. Their research focused on its reactions with alcohols and subsequent hydrolysis, leading to the formation of tricyclic carbocyclosiloxanes (Andrianov et al., 1967).

Quantum Chemistry Studies

Research on the quantum chemistry of related compounds, such as the study by Peng Yong-l (2014) on 1,3-dibromo-2,2-bis(bromomethyl)propane, provides valuable insights into the molecular structure and reactivity of such compounds. This research is essential for understanding the behavior of 1,3-Bis(chlorodimethylsilyl)propane at a quantum level (Yong-l, 2014).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPEWPGZBASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503576
Record name (Propane-1,3-diyl)bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(chlorodimethylsilyl)propane

CAS RN

2295-06-9
Record name (Propane-1,3-diyl)bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(chlorodimethylsilyl)propane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(chlorodimethylsilyl)propane
Reactant of Route 3
1,3-Bis(chlorodimethylsilyl)propane
Reactant of Route 4
Reactant of Route 4
1,3-Bis(chlorodimethylsilyl)propane
Reactant of Route 5
Reactant of Route 5
1,3-Bis(chlorodimethylsilyl)propane

Citations

For This Compound
30
Citations
K Takeuchi, M Ichinohe, A Sekiguchi… - Journal of Physical …, 2010 - Wiley Online Library
The reaction of 1,1,4,4‐tetrakis[bis(trimethylsilyl)methyl]‐1,4‐diisopropyl‐2‐tetrasilyne 1 with 1,3‐bis(cyanodimethylsilyl)propane 4 produced the 1:1 adduct, 1,4‐diaza‐2,3‐…
Number of citations: 20 onlinelibrary.wiley.com
M Ishikawa, T Yamanaka, M Kumada - Journal of organometallic chemistry, 1985 - Elsevier
PHOTOLYSIS OF ORGANOPOLYSILANES. SYNTHESIS AND PHOTOCHEMICAL BEHAVIOR OF Si-SILYL SUBSTITUTED POLYSILACYCLOALKANES * Summary Fou Page 1 167 …
Number of citations: 3 www.sciencedirect.com
H Moon, SW Lim, D Kim, OS Jung, YA Lee - CrystEngComm, 2021 - pubs.rsc.org
Systematic supramolecular isomerism between metallacyclodimeric species and sinusoidal 1D coordination polymers was observed. Slow diffusion of AgX (X− = NO3−, BF4−, ClO4−, …
Number of citations: 3 pubs.rsc.org
SW Lim, H Moon, D Kim, OS Jung - Dalton Transactions, 2021 - pubs.rsc.org
A procedure for the formation of a nitrate-encapsulating tripalladium(II) cage via self-assembly of Pd(NO3)2 with 1,3-bis(dimethyl(pyridin-4-yl)silyl)propane (L) was developed. The self-…
Number of citations: 3 pubs.rsc.org
M Kumada, K Tamao, T Takubo, M Ishikawa - Journal of Organometallic …, 1967 - Elsevier
Four 1,2-disilacycloalkanes of the formula , where n equals 3, 4, 5 and 6, have been prepared by two methods: one involves reaction of ClMe 2 SiSiMe 2 Cl with BrMg(CH 2 ) n MgBr, …
Number of citations: 61 www.sciencedirect.com
B Marciniec, E Małecka, M Ścibiorek - Macromolecules, 2003 - ACS Publications
α,ω-Bis(vinyldimethylsilyl)alkanes (1−4) of the general formula CH 2 CH(CH 3 ) 2 Si(CH 2 ) n (CH 3 ) 2 SiCH CH 2 (where n = 1−4) undergo effective silylative coupling (SC) …
Number of citations: 22 pubs.acs.org
J Charvot, D Pokorný, R Zazpe, R Krumpolec… - …, 2020 - Wiley Online Library
Three cyclic silylselenides were prepared in a straightforward manner. Property tuning has been achieved by varying the ring size and the number of embedded selenium atoms. All …
P Niermeier, JH Lamm, M Linnemannstöns… - …, 2018 - thieme-connect.com
Starting from 10-bromo-1,8-dichloroanthracene, a series of 1,8-dichlorinated anthracene derivatives, flexibly bridged in position 10 by –Me 2 Si– and –Me 2 Si–(CH 2 ) n –SiMe 2 – …
Number of citations: 2 www.thieme-connect.com
AG Moiseev, E Coulais, WJ Leigh - Chemistry–A European …, 2009 - Wiley Online Library
Two new cyclic trisilanes containing a SiMePh moiety in the central position have been synthesized, and their photochemistries studied by steady‐state and laser flash photolysis …
AG Moiseev, WJ Leigh - Organometallics, 2007 - ACS Publications
Photolysis of 1,1,3,3-tetramethyl-2,2-diphenyl-1,2,3-trisilacyclohexane (9) in hydrocarbon solvents affords diphenylsilylene (SiPh 2 ) and 1,1,2,2-tetramethyl-1,2-disilacyclopentane in …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.